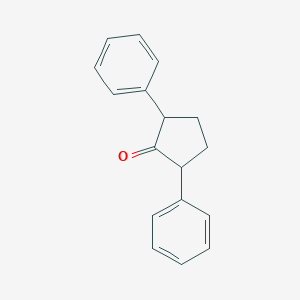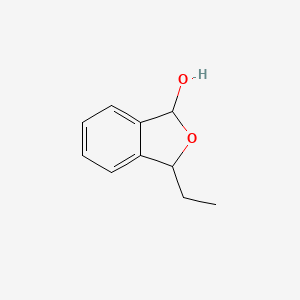
1-(3-tert-Butoxybut-1-yn-1-yl)-2,6,6-trimethylcyclohex-2-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-tert-Butoxybut-1-yn-1-yl)-2,6,6-trimethylcyclohex-2-en-1-ol is a complex organic compound characterized by its unique structure, which includes a tert-butoxy group, a but-1-yn-1-yl group, and a trimethylcyclohex-2-en-1-ol moiety
准备方法
The synthesis of 1-(3-tert-Butoxybut-1-yn-1-yl)-2,6,6-trimethylcyclohex-2-en-1-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the tert-butoxy group: This can be achieved by reacting tert-butyl alcohol with an appropriate alkylating agent under basic conditions.
Introduction of the but-1-yn-1-yl group: This step often involves the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, to attach the alkyne moiety to the cyclohexene ring.
Formation of the trimethylcyclohex-2-en-1-ol moiety: This can be accomplished through a series of reactions, including hydrogenation and hydroxylation, to introduce the hydroxyl group and the trimethyl substituents.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
1-(3-tert-Butoxybut-1-yn-1-yl)-2,6,6-trimethylcyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The alkyne moiety can be reduced to an alkene or an alkane using hydrogenation catalysts like Pd/C (Palladium on carbon) or Lindlar’s catalyst.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or sulfonates.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and bases (e.g., sodium hydroxide, potassium carbonate). Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted cyclohexenes, alkanes, and alcohols.
科学研究应用
1-(3-tert-Butoxybut-1-yn-1-yl)-2,6,6-trimethylcyclohex-2-en-1-ol has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development, particularly in the design of molecules with specific biological activities.
Material Science: The compound can be used in the development of new materials with unique properties, such as polymers and nanomaterials.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and cellular signaling pathways.
作用机制
The mechanism by which 1-(3-tert-Butoxybut-1-yn-1-yl)-2,6,6-trimethylcyclohex-2-en-1-ol exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
相似化合物的比较
1-(3-tert-Butoxybut-1-yn-1-yl)-2,6,6-trimethylcyclohex-2-en-1-ol can be compared with other similar compounds, such as:
1-(3-tert-Butoxybut-1-yn-1-yl)-2,6,6-trimethylcyclohex-2-en-1-one: This compound differs by having a ketone group instead of a hydroxyl group, which can significantly alter its reactivity and applications.
1-(3-tert-Butoxybut-1-yn-1-yl)-2,6,6-trimethylcyclohexane: The absence of the double bond in the cyclohexene ring makes this compound less reactive in certain types of chemical reactions.
1-(3-tert-Butoxybut-1-yn-1-yl)-2,6,6-trimethylcyclohex-2-en-1-amine:
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
属性
| 77996-30-6 | |
分子式 |
C17H28O2 |
分子量 |
264.4 g/mol |
IUPAC 名称 |
2,6,6-trimethyl-1-[3-[(2-methylpropan-2-yl)oxy]but-1-ynyl]cyclohex-2-en-1-ol |
InChI |
InChI=1S/C17H28O2/c1-13-9-8-11-16(6,7)17(13,18)12-10-14(2)19-15(3,4)5/h9,14,18H,8,11H2,1-7H3 |
InChI 键 |
HMRVMBOVPIMEEL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CCCC(C1(C#CC(C)OC(C)(C)C)O)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(4-Bromophenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide](/img/structure/B14452774.png)
![6-(Ethylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14452778.png)

![2-[4-(Benzyloxy)phenoxy]-8-methyl-4H-1,3-benzoxazin-4-one](/img/structure/B14452788.png)

![2-(4-benzylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B14452810.png)


